(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol
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Overview
Description
(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with hydroxymethyl and hydroxyl groups attached at the 2 and 3 positions, respectively. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. For example, the reduction of 2-pyrrolidinone with borane or borane complexes under controlled conditions can yield the desired product with high stereoselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods offer advantages such as high selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the use of engineered microorganisms or enzymes to catalyze the reduction of pyrrolidinone derivatives can efficiently produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrrolidinone derivatives, while reduction can produce fully saturated pyrrolidine compounds .
Scientific Research Applications
(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of (2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Hydroxymethyl-pyrrolidin-3-ol: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
2,3-Butanediol: A compound with similar functional groups but different structural framework.
Pyrrolidinone derivatives: Compounds with a similar core structure but varying functional groups .
Uniqueness
(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its role in various biochemical pathways make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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